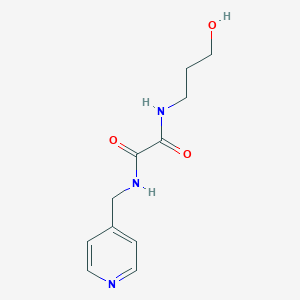

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide, also known as HPMA, is a polymer drug conjugate that has shown promising results in various scientific research studies. It is a synthetic polymer that is designed to target cancer cells specifically and release the drug payload in a controlled manner.

Mecanismo De Acción

The mechanism of action of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves the specific targeting of cancer cells and the controlled release of the drug payload. The polymer carrier is designed to accumulate in the tumor tissue through the enhanced permeability and retention (EPR) effect. Once the polymer carrier reaches the tumor tissue, it is taken up by the cancer cells through receptor-mediated endocytosis. The drug payload is then released from the polymer carrier in a controlled manner, leading to cancer cell death.

Biochemical and Physiological Effects:

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to increase the bioavailability of the drug payload, reduce the toxicity of the drug, and improve the pharmacokinetics of the drug. N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to enhance the immune response to cancer cells and improve the delivery of other therapeutic agents, such as siRNA and peptides.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in lab experiments include its ability to specifically target cancer cells, its controlled release of the drug payload, and its ability to improve the efficacy and reduce the toxicity of the drug. The limitations of using N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in lab experiments include its complex synthesis method, its potential for immunogenicity, and its limited availability.

Direcciones Futuras

There are several future directions for the use of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in cancer therapy. One direction is the development of new polymer carriers that can improve the specificity and efficacy of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide. Another direction is the development of new linker molecules that can improve the controlled release of the drug payload. Additionally, the combination of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide with other therapeutic agents, such as immunotherapy and targeted therapy, is an area of active research. Finally, the translation of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide from preclinical studies to clinical trials is an important future direction.

In conclusion, N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide is a promising polymer drug conjugate that has shown potential in cancer therapy. Its specific targeting of cancer cells, controlled release of the drug payload, and ability to improve the efficacy and reduce the toxicity of the drug make it an attractive option for cancer treatment. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and limitations.

Métodos De Síntesis

The synthesis of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves the conjugation of a drug molecule to a polymeric carrier. The polymer carrier is usually a hydrophilic polymer such as polyethylene glycol (PEG), polyvinyl alcohol (PVA), or poly(lactic-co-glycolic acid) (PLGA). The drug molecule is attached to the polymer carrier through a linker molecule that is designed to release the drug payload in a controlled manner. The synthesis of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide is a complex process that involves several steps, including polymerization, conjugation, purification, and characterization.

Aplicaciones Científicas De Investigación

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential use in cancer therapy. It has been shown to have several advantages over traditional chemotherapy, including improved efficacy, reduced toxicity, and increased specificity. N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been used to deliver a variety of anticancer drugs, including doxorubicin, paclitaxel, and cisplatin. It has also been used to deliver other therapeutic agents, such as siRNA and peptides.

Propiedades

Nombre del producto |

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide |

|---|---|

Fórmula molecular |

C11H15N3O3 |

Peso molecular |

237.25 g/mol |

Nombre IUPAC |

N-(3-hydroxypropyl)-N//'-(pyridin-4-ylmethyl)oxamide |

InChI |

InChI=1S/C11H15N3O3/c15-7-1-4-13-10(16)11(17)14-8-9-2-5-12-6-3-9/h2-3,5-6,15H,1,4,7-8H2,(H,13,16)(H,14,17) |

Clave InChI |

HCTSVWFPBIROKE-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CNC(=O)C(=O)NCCCO |

SMILES canónico |

C1=CN=CC=C1CNC(=O)C(=O)NCCCO |

Solubilidad |

35.6 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298967.png)

![(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298970.png)

![1-(2-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298973.png)

![(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298975.png)

![(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298976.png)

![(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298977.png)

![(5Z)-2-(4-chloroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298978.png)

![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)

![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)

![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)

![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)

![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)